

Application Notes and Protocols for Studying AZD1390 in Glioblastoma Animal Models

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Compound of Interest

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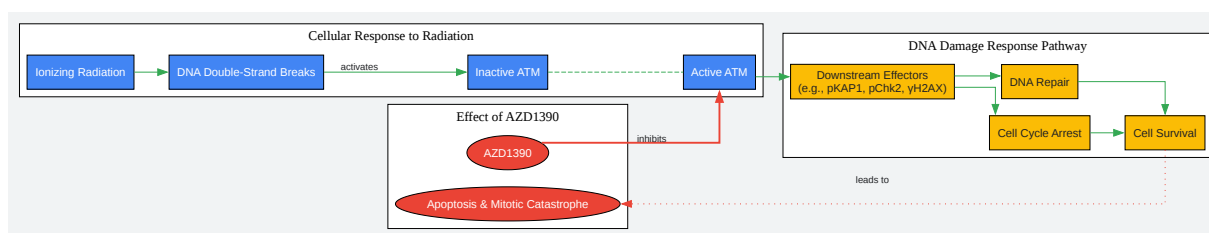
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the effects of **AZD1390**, a potent and brain-penetrant Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, on glioblastoma (GBM). The combination of **AZD1390** with radiation therapy represents a promising therapeutic strategy for this aggressive brain tumor.

Introduction

Glioblastoma is the most common and lethal primary brain tumor in adults, with a grim prognosis despite aggressive standard-of-care treatment involving surgery, radiotherapy, and chemotherapy.[1][2] A significant challenge in treating GBM is the intrinsic resistance of tumor cells to radiation and the difficulty for therapeutic agents to cross the blood-brain barrier (BBB). [1] **AZD1390** is a novel, orally bioavailable small molecule inhibitor of ATM, a critical regulator of the DNA damage response (DDR) pathway activated by ionizing radiation.[3][4] By inhibiting ATM, **AZD1390** sensitizes GBM cells to the cytotoxic effects of radiation.[5][6] Preclinical studies in various animal models have demonstrated that **AZD1390** effectively crosses the BBB and, in combination with radiotherapy, leads to significant tumor regression and prolonged survival.[1][5]

Mechanism of Action: AZD1390 as a Radiosensitizer

Radiation therapy induces DNA double-strand breaks (DSBs) in cancer cells, a lethal form of DNA damage.[7] In response to DSBs, the ATM kinase is activated, initiating a signaling cascade that leads to cell cycle arrest and DNA repair, allowing the tumor cells to survive.[1][3] **AZD1390** is an ATP-competitive inhibitor of ATM with a cellular IC₅₀ of approximately 0.78 nM.[1][4] By blocking ATM activity, **AZD1390** prevents the downstream signaling required for DNA repair.[4][5] This leads to an accumulation of DNA damage, forcing the cells to undergo mitotic catastrophe and apoptosis.[5][6] **AZD1390** has been shown to suppress the radiation-induced phosphorylation of key downstream targets of ATM, including KAP1, Chk2, and H2AX.[8][9] This inhibition of the DDR pathway results in an enhanced G2/M cell cycle arrest and increased tumor cell death, thereby radiosensitizing the glioblastoma cells.[5][8][9] Studies have also suggested that p53-mutant GBM cells may be particularly more sensitive to radiosensitization by **AZD1390**. [5][10]



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Figure 1: AZD1390 Signaling Pathway Inhibition.

Animal Models for Studying AZD1390 in Glioblastoma

Orthotopic xenograft models are the most relevant for preclinical evaluation of therapies for glioblastoma as they involve the implantation of human GBM cells into the brains of

immunodeficient mice, thereby recapitulating the tumor's natural microenvironment.[2][11] Both patient-derived xenografts (PDX) and established GBM cell lines can be used.[8][11]

1. Cell Line-Derived Orthotopic Xenografts:

- Description: Utilizes established human glioblastoma cell lines (e.g., U251, U87) that are often engineered to express luciferase for in vivo bioluminescence imaging.[5][8]
- Advantages: High reproducibility, ease of cell culture, and well-characterized genetic backgrounds.
- Disadvantages: May not fully represent the heterogeneity and invasive properties of patient tumors.

2. Patient-Derived Orthotopic Xenografts (PDOX):

- Description: Involves the direct implantation of glioblastoma stem-like cells derived from fresh surgical specimens from patients into the brains of mice.[11][12]
- Advantages: More accurately recapitulates the histologic complexity, genetic diversity, and therapeutic resistance of the original patient tumor.[11]
- Disadvantages: More technically challenging to establish and maintain, and tumor growth can be more variable.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **AZD1390** in glioblastoma models.

Table 1: In Vitro Potency of **AZD1390**

Parameter	Cell Line	Value	Reference
ATM Inhibition (IC50)	General	0.78 nM	[1][13]
pATM Foci Staining (IC50)	GBM Cell Lines	0.6 - 3 nM	[14]
Radiosensitization (IC50)	GBM Cell Lines	3 nM	[14]

Table 2: In Vivo Efficacy of **AZD1390** with Radiation in Orthotopic Glioblastoma Models

Animal Model	Treatment Groups	Key Findings	Reference
Syngeneic GL261 GBM	AZD1390 (20 mg/kg, once daily) + Stereotactic Radiotherapy (2 fractions)	Significant tumor regression and increased survival compared to radiotherapy alone.	[13]
U251 Orthotopic	AZD1390 (20 mg/kg, PO, daily or twice daily) + Fractionated Radiation (2 Gy x 5)	Significant extension in symptom-free survival (median survival not reached at >65 days vs. 30-33 days for control/RT alone).	[8][9]
Patient-Derived Xenografts (PDX)	AZD1390 + Radiation	Significantly induced tumor regressions and increased animal survival compared to radiation alone.	[5]
H2228 Orthotopic (Brain Metastasis)	AZD1390	Resulted in tumor regression and increased survival.	[13]

Table 3: Pharmacokinetic Properties of **AZD1390**

Species	Oral Bioavailability	Half-life	CNS Penetration (K _{pu,u})	Reference
Rat	74%	2.4 hours	0.17	[4] [13]
Dog	66%	22 hours	-	[13]
Mouse	-	-	0.04	[4]
Cynomolgus Monkey	-	-	0.33	[4] [5]

Experimental Protocols

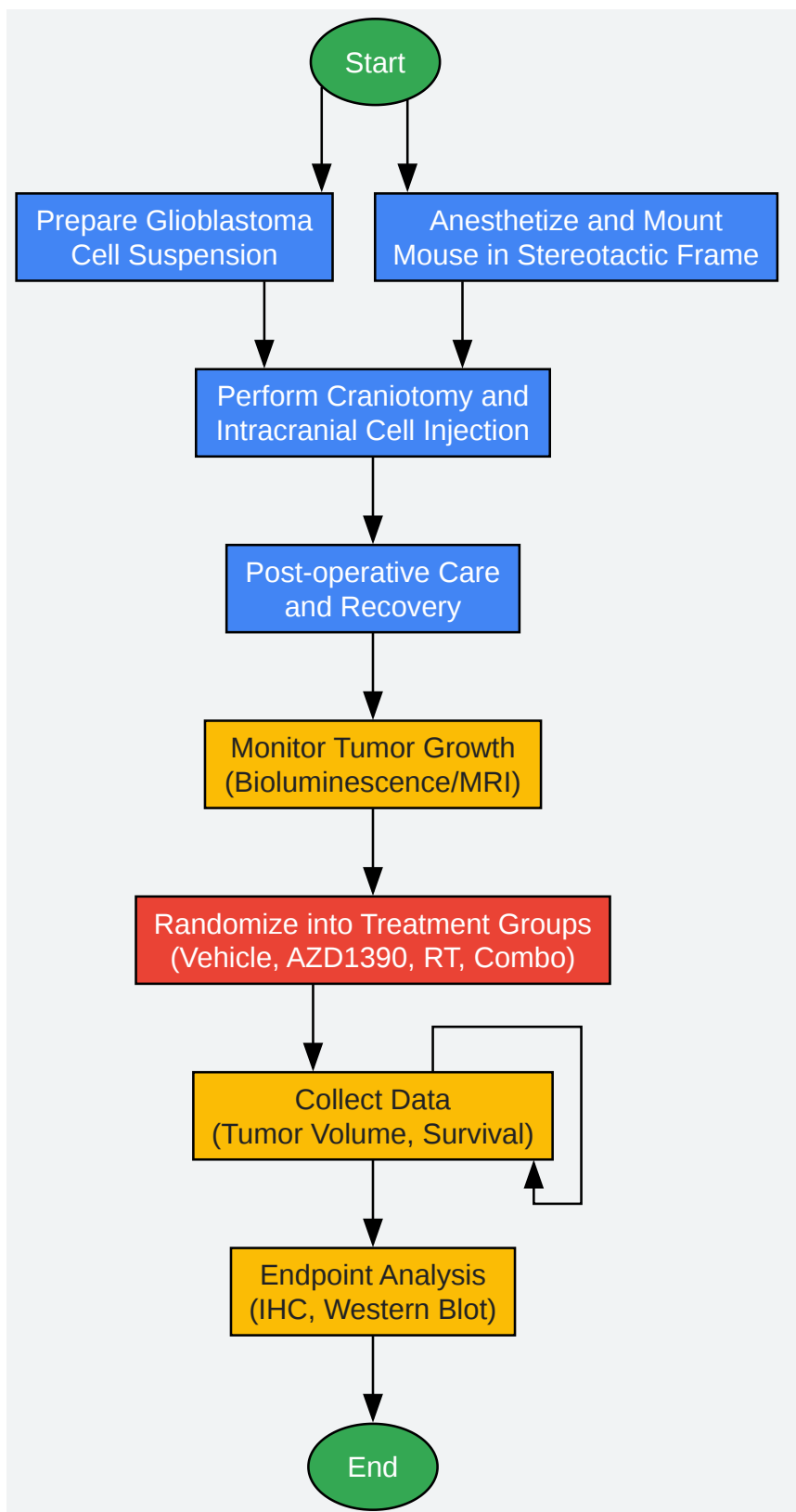
Protocol 1: Establishment of Orthotopic Glioblastoma Xenografts in Mice

Materials:

- Human glioblastoma cells (e.g., U251-luciferase) or patient-derived GBM stem-like cells
- Immunodeficient mice (e.g., athymic nude mice, 4-8 weeks old)[\[3\]](#)[\[12\]](#)
- Stereotactic injection apparatus
- Anesthetics (e.g., ketamine/xylazine or isoflurane)[\[15\]](#)
- Surgical tools (scalpel, drill, Hamilton syringe)
- Cell culture medium (e.g., RPMI or DMEM)
- Matrigel (optional, for co-injection)
- Buprenorphine for post-operative analgesia

Procedure:

- Culture and prepare a single-cell suspension of glioblastoma cells at a concentration of 1×10^8 cells/mL in serum-free medium.
- Anesthetize the mouse using an approved protocol.
- Secure the mouse in the stereotactic frame.
- Make a sagittal incision on the scalp to expose the skull.
- Using stereotactic coordinates (e.g., 2 mm caudal to the coronal suture, 3 mm lateral to the sagittal suture), drill a small burr hole through the skull.[\[16\]](#)
- Slowly inject 2-5 μ L of the cell suspension (containing 20,000 to 500,000 cells) into the brain parenchyma at a specific depth (e.g., 2.5-3.0 mm).[\[16\]](#)
- Slowly withdraw the needle to prevent reflux of the cell suspension.
- Seal the burr hole with bone wax and suture the scalp incision.
- Administer post-operative analgesics and monitor the mice for recovery.
- Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI, typically starting 7-10 days post-implantation.



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Figure 2: Orthotopic Xenograft Experimental Workflow.

Protocol 2: In Vivo Efficacy Study of **AZD1390** and Radiotherapy

Materials:

- Tumor-bearing mice (from Protocol 1)
- **AZD1390** formulated for oral gavage (e.g., in 0.5% HPMC, 0.1% Tween 80)[3]
- Vehicle control
- Animal irradiator (e.g., stereotactic irradiator)

Procedure:

- Once tumors are established (e.g., as determined by bioluminescence signal or MRI), randomize mice into treatment groups (e.g., Vehicle, **AZD1390** alone, Radiotherapy alone, **AZD1390** + Radiotherapy).
- Administer **AZD1390** orally (e.g., at a dose of 20 mg/kg) once or twice daily.[8][9] Administer the vehicle control to the respective groups.
- For radiotherapy, anesthetize the mice and position them in the irradiator. Deliver a clinically relevant dose of radiation (e.g., fractionated doses of 2 Gy for 5 consecutive days) targeted to the tumor-bearing region of the brain.[8][9]
- For combination therapy, administer **AZD1390** approximately 1 hour before each radiation fraction.
- Monitor animal body weight and clinical signs of toxicity throughout the study.
- Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging or MRI.
- Continue treatment for the specified duration and monitor for survival. The endpoint for survival studies is typically determined by neurological symptoms or significant body weight loss.
- At the end of the study, euthanize the mice and collect brain tissue for further analysis.

Protocol 3: Pharmacodynamic Analysis of ATM Inhibition in Tumor Tissue

Materials:

- Brain tissue collected from treated and control mice
- Formalin and paraffin for tissue fixation and embedding
- Antibodies for immunohistochemistry (IHC) or Western blotting (e.g., anti-phospho-ATM, anti-phospho-KAP1, anti- γ H2AX, anti-cleaved caspase-3)
- Microscope and imaging system
- Reagents for protein extraction and Western blotting

Procedure for Immunohistochemistry (IHC):

- Fix brain tissue in 4% formalin overnight and embed in paraffin.[\[15\]](#)
- Cut 5 μ m sections and mount on slides.
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using an appropriate buffer and heating method.
- Block non-specific antibody binding.
- Incubate with primary antibodies against pharmacodynamic markers (e.g., pATM, γ H2AX) overnight at 4°C.
- Incubate with a suitable secondary antibody.
- Develop the signal using a chromogenic substrate (e.g., DAB).
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.

- Image the slides and quantify the staining intensity in the tumor and surrounding normal brain tissue.

Conclusion

The use of orthotopic glioblastoma models in mice is a critical component in the preclinical evaluation of **AZD1390**. These models allow for the assessment of the drug's ability to cross the blood-brain barrier, its pharmacodynamic effects on the ATM signaling pathway within the tumor, and its efficacy in combination with radiation to inhibit tumor growth and prolong survival. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of **AZD1390** for glioblastoma.

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